molecular formula C15H23NO B13598024 3-(4-Isopropoxybenzyl)piperidine

3-(4-Isopropoxybenzyl)piperidine

Cat. No.: B13598024
M. Wt: 233.35 g/mol
InChI Key: HLJULXBAZJXWIZ-UHFFFAOYSA-N
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Description

3-(4-Isopropoxybenzyl)piperidine is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Isopropoxybenzyl)piperidine typically involves the reaction of 4-isopropoxybenzyl chloride with piperidine under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is then heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Isopropoxybenzyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound to its corresponding alcohols or amines.

    Substitution: The piperidine ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

3-(4-Isopropoxybenzyl)piperidine has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Isopropoxybenzyl)piperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: The parent compound with a simpler structure.

    4-Isopropoxybenzyl chloride: A precursor used in the synthesis of 3-(4-Isopropoxybenzyl)piperidine.

    Other substituted piperidines: Compounds with different substituents on the piperidine ring.

Uniqueness

This compound is unique due to the presence of the isopropoxybenzyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C15H23NO

Molecular Weight

233.35 g/mol

IUPAC Name

3-[(4-propan-2-yloxyphenyl)methyl]piperidine

InChI

InChI=1S/C15H23NO/c1-12(2)17-15-7-5-13(6-8-15)10-14-4-3-9-16-11-14/h5-8,12,14,16H,3-4,9-11H2,1-2H3

InChI Key

HLJULXBAZJXWIZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)CC2CCCNC2

Origin of Product

United States

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